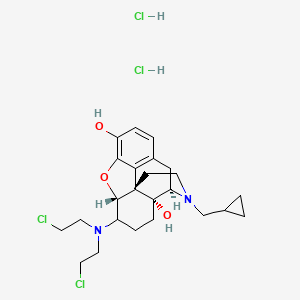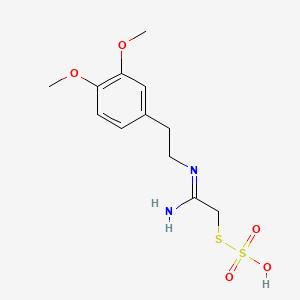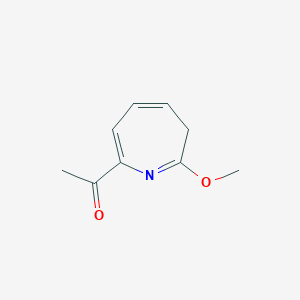
1-(2-methoxy-3H-azepin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxy-3H-azepin-7-yl)ethanone is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of an azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The methoxy group attached to the azepine ring and the ethanone group contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-3H-azepin-7-yl)ethanone typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethanone Group: The ethanone group can be introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-3H-azepin-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azepine derivatives.
Scientific Research Applications
1-(2-methoxy-3H-azepin-7-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving heterocyclic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-3H-azepin-7-yl)ethanone involves interactions with molecular targets such as enzymes or receptors. The methoxy and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone: Similar structure but with a dibenzoazepine ring.
1-(2-methoxy-3H-azepin-5-yl)ethanone: Similar structure but with the methoxy group at a different position.
Uniqueness
1-(2-methoxy-3H-azepin-7-yl)ethanone is unique due to the specific positioning of the methoxy and ethanone groups on the azepine ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-methoxy-3H-azepin-7-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-7(11)8-5-3-4-6-9(10-8)12-2/h3-5H,6H2,1-2H3 |
InChI Key |
UQIOXYYQYPWNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CCC(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
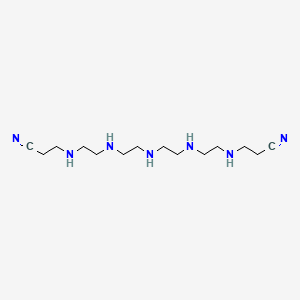
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
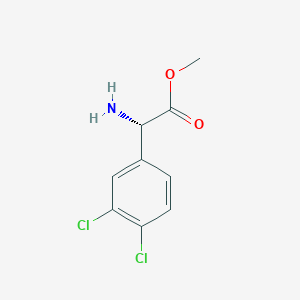
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
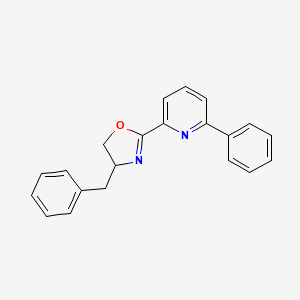


![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
